Methyl 5-fluoro-4-formylpyridine-3-carboxylate
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Overview
Description
Methyl 5-fluoro-4-formylpyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom, a formyl group, and a carboxylate ester group attached to a pyridine ring. These functional groups confer distinct chemical properties, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-fluoro-4-formylpyridine-3-carboxylate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine-3-carboxylic acid with formaldehyde under specific conditions to introduce the formyl group. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalytic systems can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-fluoro-4-carboxypyridine-3-carboxylate.
Reduction: Methyl 5-fluoro-4-hydroxymethylpyridine-3-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-4-formylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of methyl 5-fluoro-4-formylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Methyl 5-fluoropyridine-3-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 4-formylpyridine-3-carboxylate: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
Methyl 5-chloro-4-formylpyridine-3-carboxylate:
Uniqueness: Methyl 5-fluoro-4-formylpyridine-3-carboxylate is unique due to the combination of the fluorine atom, formyl group, and carboxylate ester. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 5-fluoro-4-formylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)5-2-10-3-7(9)6(5)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPNPYWXZSIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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